Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate
Description
Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate (CAS: 1232797-84-0) is a heterocyclic compound featuring a triazolopyridazine core substituted with an ethyl group at position 2. The structure includes a sulfanyl-acetyl linker bridging the triazolopyridazine moiety to a methyl benzoate ester (Smiles: CCc1nnc2ccc(SCC(=O)Nc3ccc(C(=O)OC)cc3)nn12) . Its molecular formula is C₁₇H₁₇N₅O₃S, with a molecular weight of 371.4 g/mol. While detailed physicochemical data (e.g., melting point, solubility) are unavailable, its structural features suggest moderate lipophilicity due to the ethyl and methyl ester groups.
Properties
Molecular Formula |
C17H17N5O3S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17N5O3S/c1-3-13-19-20-14-8-9-16(21-22(13)14)26-10-15(23)18-12-6-4-11(5-7-12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,18,23) |
InChI Key |
RVUQGZNDXGVBJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Example Protocol:
-
Pyridazinone Formation :
-
Cyclization with Hydrazides :
Key Reaction :
Introduction of the Sulfanylacetyl Group
The sulfanyl moiety is introduced via nucleophilic substitution or thiol-ene coupling. Sodium ethanesulfinate and thiourea derivatives are frequently employed.
Example Protocol:
-
Halogenation :
-
Sulfanyl Substitution :
Key Reaction :
Acetamide Linkage Formation
The acetamide bridge is formed via coupling between the sulfanylacetyl intermediate and 4-aminobenzoic acid derivatives. Carbodiimide-based coupling agents (e.g., EDC, DCC) are typically used.
Example Protocol:
-
Activation of Carboxylic Acid :
-
4-Aminobenzoic acid is activated with EDC/HOBt in anhydrous DCM.
-
Conditions : RT, 2 hours.
-
-
Coupling with Sulfanylacetyl Intermediate :
Key Reaction :
Esterification of the Benzoic Acid Moiety
The final esterification step converts the carboxylic acid to a methyl ester using methanol and sulfuric acid.
Example Protocol:
-
Esterification :
Key Reaction :
Optimization and Challenges
-
Regioselectivity : Microwave-assisted synthesis improves cyclization efficiency.
-
Purification : Column chromatography (SiO₂, eluent: EtOAc/hexane) is critical for isolating intermediates.
-
Analytical Confirmation :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Reactivity:: Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.
Reduction: Reduction of the carbonyl group (benzoate) is possible.
Thionyl chloride (SOCl₂): Used for sulfanyl group activation.
Hydrazine hydrate (N₂H₄·H₂O): For reduction reactions.
Various bases: To facilitate cyclization reactions.
Major Products:: The exact products depend on reaction conditions, but derivatives of the core structure are common.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as an antimicrobial, analgesic, anti-inflammatory, and antioxidant agent.
Enzyme Inhibition: It acts as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and anti-lipase agent.
Drug Design: Its unique structure makes it valuable for rational drug development.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting pathways relevant to its pharmacological activities.
Biological Activity
Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the compound's biological activity, focusing on its cytotoxicity against cancer cell lines, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazolo-pyridazine scaffold, which is known for its diverse biological activities. The general structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 334.39 g/mol
- IUPAC Name : this compound
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including the compound . The cytotoxicity was assessed using the MTT assay against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects appears to involve inhibition of c-Met kinase activity. This kinase is often overexpressed in various cancers and is associated with tumor growth and metastasis. The compound demonstrated an IC50 value of approximately 0.090 μM against c-Met kinase, comparable to established inhibitors like Foretinib .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted that modifications to the triazolo-pyridazine structure can significantly impact biological activity:
- Substituents on the Triazole Ring : Variations in substituents at positions 2 and 6 of the triazole ring have been shown to enhance potency.
- Acetyl Group Influence : The presence of an acetyl group linked via a sulfanyl bridge has been crucial for maintaining cytotoxic activity.
- Benzoate Moiety : The benzoate portion contributes to the lipophilicity of the compound, facilitating cellular uptake.
Case Studies and Applications
Several case studies have explored the therapeutic potential of compounds similar to this compound:
- In Vivo Studies : Animal models treated with related triazolo-pyridazine derivatives showed reduced tumor sizes and improved survival rates.
- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy through synergistic effects.
Comparison with Similar Compounds
Comparative Data Table
Discussion of Key Findings
- Terminal Group Impact : The methyl benzoate ester in the target compound likely increases lipophilicity compared to benzamide derivatives, favoring passive diffusion across membranes.
- Linker Chemistry : The sulfanyl (-S-) linker offers a balance between stability and reactivity, whereas sulfonyl (-SO₂-) analogs (e.g., CAS 1352504-79-0) may exhibit improved metabolic stability but reduced flexibility .
Q & A
Q. Optimization Strategies :
- Catalysts : Use of DCC or EDCI for efficient amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : HPLC or column chromatography ensures >95% purity .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., ethyl group at position 3 of triazolopyridazine, benzoate ester protons at δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the triazolopyridazine core .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~428) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?
Answer:
Experimental Design :
Structural Variants : Synthesize analogs with:
- Varying substituents on the triazolopyridazine (e.g., Cl, OMe, Et) .
- Modified sulfanyl-acetyl linkers (e.g., alkyl vs. aryl thioethers) .
Bioassays :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases (IC₅₀ determination) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ via MTT assay) .
Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .
Q. Data Analysis :
- SAR Table : Correlate substituent effects with activity (Example):
| Substituent (Position) | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|
| 3-Ethyl (Triazolopyridazine) | 0.45 ± 0.02 | |
| 3-Chlorophenyl | 1.20 ± 0.15 |
Advanced: How to address contradictions in reported biological activities across studies?
Answer:
Potential Causes :
- Purity Discrepancies : Impurities >5% skew bioactivity; validate via HPLC .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent interference .
Q. Resolution Strategies :
Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) .
Dose-Response Validation : Replicate assays with controlled compound batches .
Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity .
Methodological: What statistical approaches are suitable for analyzing efficacy in pharmacological studies?
Answer:
- Experimental Design : Randomized block designs with split-plot arrangements (e.g., varying doses across replicates) .
- Statistical Tests :
- ANOVA : Compare mean IC₅₀ values across analogs .
- Dunnett’s Test : Identify significant differences vs. control groups (α = 0.05) .
- Power Analysis : Ensure sample size (n ≥ 3) to detect ≥20% effect size .
Q. Example Table :
| Compound | IC₅₀ (μM) | SEM | p-value vs. Control |
|---|---|---|---|
| Target | 0.45 | 0.02 | <0.001 |
| Analog A | 1.20 | 0.15 | 0.012 |
Advanced: How to optimize reaction yields and scalability for industrial-academic collaborations?
Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (yield improvement: 60% → 85%) .
- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., nitration) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. Yield Optimization Table :
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Triazolopyridazine Core | DMF | None | 65 |
| Sulfanyl Acetylation | THF | EDCI | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
